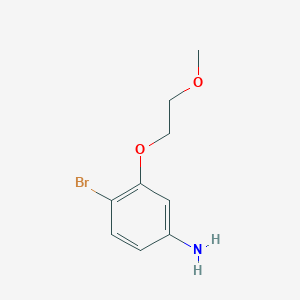
2-(trans-4-Aminocyclohexyl)acetonitrile
Vue d'ensemble
Description
2-(trans-4-Aminocyclohexyl)acetonitrile is a chemical compound with the CAS Number: 1313279-48-9 . It has a molecular weight of 174.67 . The IUPAC name for this compound is 2-((1r,4r)-4-aminocyclohexyl)acetonitrile hydrochloride .
Molecular Structure Analysis
The molecular formula of this compound is C8H14N2 . It has an average mass of 138.210 Da and a monoisotopic mass of 138.115692 Da . It has 2 defined stereocentres .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 264.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 50.3±3.0 kJ/mol . The flash point is 113.9±19.8 °C . The index of refraction is 1.470 . The molar refractivity is 40.5±0.3 cm3 . It has 2 H bond acceptors and 2 H bond donors . The polar surface area is 50 Å2 . The polarizability is 16.0±0.5 10-24 cm3 . The surface tension is 39.1±3.0 dyne/cm . The molar volume is 145.0±3.0 cm3 .Applications De Recherche Scientifique
Photoreduction Studies
- The study by Görner (2002) focuses on the photoinduced reactions of various compounds, including trans isomers of nitrostilbenes in acetonitrile. The paper investigates the rate constants for quenching of triplet states and the formation of radical intermediates in the presence of tertiary aliphatic amines.
Reaction with Nitriles
- Hiyama et al. (1973) examined the acid-catalyzed reaction of acetonitrile with N-alkoxycarbonylaziridines, yielding corresponding 1-alkoxycarbonyl-2-imidazolines and trans-cyclohexane-1,2-diamine derivatives.
Photocyclization Processes
- Research by Bortolus et al. (2004) looked into the photochemistry of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene in cyclohexane and acetonitrile, providing insights into photocyclization and isomerization processes.
Electrochemical Studies
- Schwarz et al. (2003) conducted voltammetric and spectroelectrochemical studies on 4-aminophenol in acetonitrile, exploring its electrochemical oxidation at gold electrodes.
Pyrrole Formation
- The research by Sayre et al. (1993) investigates the reaction of trans-4-hydroxy-2-nonenal with primary amines in aqueous acetonitrile, elucidating the formation of pyrroles and other adducts.
Spectroscopic Correlations
- The study by Yang et al. (2004) examines the absorption and emission spectra of trans-4,4'-disubstituted aminostilbenes in acetonitrile, providing insight into the electronic properties of these compounds.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-aminocyclohexyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c9-6-5-7-1-3-8(10)4-2-7/h7-8H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWURNOMGMOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine](/img/structure/B1400785.png)











